molecular formula C9H13NO4S B14856421 4-Hydroxy-2-isopropoxybenzenesulfonamide

4-Hydroxy-2-isopropoxybenzenesulfonamide

Cat. No.: B14856421
M. Wt: 231.27 g/mol
InChI Key: GZADTWVDOCXMGR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-isopropoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a hydroxy group at the para position (C4) and an isopropoxy substituent at the ortho position (C2) on the aromatic ring. The sulfonamide group (-SO₂NH₂) confers unique physicochemical properties, including acidity and hydrogen-bonding capacity, which influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

4-hydroxy-2-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-8-5-7(11)3-4-9(8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

GZADTWVDOCXMGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-isopropoxybenzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzenesulfonamide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-isopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to other sulfonamide drugs, it may have potential as an antimicrobial or anti-inflammatory agent.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), leading to the inhibition of enzymes involved in folic acid synthesis, such as dihydropteroate synthase.

    Pathways Involved: By inhibiting folic acid synthesis, the compound can disrupt DNA synthesis and cell division in microorganisms, leading to their growth inhibition or death.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Hydroxy-2-isopropoxybenzenesulfonamide with three analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound C4: -OH; C2: -OCH(CH₃)₂ ~245.3 (estimated) Moderate lipophilicity (isopropoxy enhances lipid solubility vs. smaller groups). Sulfonamide pKa ~10–11 (typical for aryl sulfonamides).
4-Hydroxybenzenesulfonamide C4: -OH; C2: H ~173.2 Higher water solubility due to lack of bulky substituents. Lower logP (~0.5). Sulfonamide pKa ~9–10.
2-Isopropoxybenzenesulfonamide C4: H; C2: -OCH(CH₃)₂ ~229.3 Increased lipophilicity (logP ~2.1). Reduced acidity (no -OH group). Limited hydrogen-bonding capacity.
4-Hydroxy-2-methoxybenzenesulfonamide C4: -OH; C2: -OCH₃ ~203.2 Lower lipophilicity than isopropoxy analog (logP ~1.3). Methoxy group offers steric flexibility.

Key Observations :

  • The hydroxy group at C4 contributes to acidity and hydrogen-bonding, critical for interactions with biological targets (e.g., carbonic anhydrase inhibition in sulfonamide drugs) .

Physicochemical Properties

  • Solubility : The target compound is expected to have lower aqueous solubility than 4-Hydroxybenzenesulfonamide due to the hydrophobic isopropoxy group.
  • pKa : The sulfonamide group’s acidity (pKa ~10–11) is slightly higher than in 4-Hydroxybenzoic acid (pKa ~4.5 for the -COOH group), reflecting differences in electron-withdrawing effects .

Case Study: 4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Its carboxylic acid group (-COOH) results in higher water solubility (~5 g/L at 25°C) compared to sulfonamides.
  • Used as a preservative, it lacks the sulfonamide moiety’s enzyme-targeting capabilities, highlighting functional group importance in drug design .

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